Cas no 53622-83-6 (6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1R)-)
53622-83-6 structure
Product Name:6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1R)-
N.o CAS:53622-83-6
MF:C10H13NO2
MW:179.215722799301
CID:373863
PubChem ID:7157331
Update Time:2025-04-19
6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1R)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1R)-
- (R)-1,2,3,4-Tetrahydro-1-methyl-6,7-isoquinolinediol
- (+)-(R)-Salsolinol
- (+)-1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
- (+)-Salsolinol
- (R)-(+)-Salsolinol
- (R)-Salsolinol
- 6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (R)-
- CHEMBL544715
- UNII-VZS48DSV42
- 1R-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- DTXSID30201866
- 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (R)-
- (r)-1,2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
- VZS48DSV42
- (1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (1R)-
- CHEMBL1193327
- BDBM50014640
- SCHEMBL10029584
- 53622-83-6
- Salsolinol, (R)-
- 1-Methyl-1,2,3,4-tetrahydro-isoquinoline-6,7-diol; hydrobromide((+)-(R)-Salsolinol)
-
- Inchi: 1S/C10H13NO2/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6/h4-6,11-13H,2-3H2,1H3/t6-/m1/s1
- Chave InChI: IBRKLUSXDYATLG-ZCFIWIBFSA-N
- SMILES: OC1C(=CC2CCN[C@H](C)C=2C=1)O
Propriedades Computadas
- Massa Exacta: 179.09469
- Massa monoisotópica: 179.094629
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 0
- Complexidade: 186
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 52.5
- XLogP3: 1
Propriedades Experimentais
- Densidade: 1.201
- Ponto de ebulição: 362.6°Cat760mmHg
- Ponto de Flash: 175.4°C
- PSA: 52.49
6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1R)- Literatura Relacionada
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
53622-83-6 (6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1R)-) Produtos relacionados
- 5843-65-2(Higenamine)
- 52768-23-7(1,2,3,4-Tetrahydroisoquinoline-6,7-diol Hydrobromide)
- 493-48-1(Isoquinoline,1,2,3,4-tetrahydro-6,7-dimethoxy-1-methyl-, (1S)-)
- 4747-99-3(6,7-Isoquinolinediol,1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornecedores recomendados
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel
上海嵘奥生物技术有限公司
Membro Ouro
CN Fornecedor
Reagente
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
CN Fornecedor
A granel
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
CN Fornecedor
Reagente